STING agonist-3, also known as HB3089, is a novel compound designed to activate the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response against tumors and infections. This compound has been developed through rigorous optimization processes to enhance its efficacy as an anti-tumor agent. The primary source of information regarding STING agonist-3 comes from recent studies that have detailed its synthesis, mechanism of action, and potential applications in cancer therapy.
The development of STING agonist-3 is documented in various scientific articles, including those published in high-impact journals such as Nature and the Journal of Medicinal Chemistry. These studies highlight the structural characteristics, synthesis methods, and biological activities associated with this compound .
STING agonist-3 falls under the category of small molecule immunomodulators. It is specifically classified as a synthetic STING agonist, which activates the STING pathway to promote type I interferon production and enhance anti-tumor immunity.
The synthesis of STING agonist-3 involves several steps that focus on optimizing structural components to enhance potency and selectivity. The initial approach includes modifications to existing benzimidazole scaffolds, incorporating various functional groups that facilitate binding to the STING protein.
STING agonist-3 features a complex molecular architecture characterized by a tricyclic scaffold that includes a benzimidazole moiety modified with a furan ring. This asymmetrical structure is critical for its interaction with the STING protein.
The chemical reactions involved in synthesizing STING agonist-3 include:
The synthetic route is carefully optimized based on previous findings regarding similar compounds, ensuring that modifications do not adversely affect biological activity while improving pharmacokinetic properties .
STING agonist-3 activates the STING pathway by binding to the LBD of the STING protein located in the endoplasmic reticulum. Upon binding, it induces conformational changes that promote dimerization and subsequent activation of downstream signaling pathways.
Activation leads to phosphorylation of interferon regulatory factor 3 (IRF3), which translocates to the nucleus and initiates transcription of type I interferons and other pro-inflammatory cytokines. This immune response is crucial for enhancing anti-tumor immunity and combating infections .
STING agonist-3 has significant potential in cancer immunotherapy due to its ability to activate innate immune responses. Its applications include:
The cyclic GMP-AMP synthase–stimulator of interferon genes (cGAS-STING) pathway serves as a critical cytosolic DNA sensor, activating innate immunity upon detection of exogenous/endogenous DNA. cGAS catalyzes cyclic GMP-AMP (cGAMP) synthesis, which binds STING on the endoplasmic reticulum, triggering TBK1-mediated phosphorylation of IRF-3 and NF-κB. This cascade induces type I interferons (IFN-α/β) and proinflammatory cytokines (e.g., CXCL10, TNF-α, IL-6), establishing an immunogenic tumor microenvironment [1] [6]. Key antitumor mechanisms include:
Table 1: Key Immune Effectors in cGAS-STING-Mediated Antitumor Immunity
Immune Cell | Activation Mechanism | Antitumor Outcome |
---|---|---|
Dendritic cells | cGAMP-induced STING signaling enhances MHC-I expression | Improved tumor antigen cross-presentation |
CD8⁺ T cells | IFN-I increases cytotoxic differentiation | Tumor cell lysis via granzyme/perforin |
Natural killer cells | IL-12 and IFN-I upregulation | Enhanced ADCC and cytokine secretion |
Macrophages | STING-driven CXCL10 secretion | Recruitment to tumor sites |
Cyclic dinucleotide (CDN)-based STING agonists (e.g., MK-1454, ADU-S100) face pharmacological limitations:
Non-nucleotide agonists address these issues through:
Table 2: Comparison of STING Agonist Classes
Property | CDN Agonists (e.g., cGAMP) | Non-Nucleotide Agonists (e.g., STING agonist-3) |
---|---|---|
Molecular weight | High (~600-700 Da) | Moderate (~750 Da) |
Membrane permeability | Low (requires transporters) | High |
Plasma half-life | Short (<30 min) | Extended (hours) |
Administration route | Primarily intratumoral | Intravenous/systemic |
STING binding site | Canonical CDN pocket | Novel allosteric sites |
STING agonist-3 (chemical name: undisclosed; CAS: 2138299-29-1) emerged from a benzimidazole-based scaffold in patent WO2017175147A1. Its development addresses two critical gaps in STING-targeted immunotherapy:
Molecular Design Innovations:
Translational Advantages:
Table 3: STING Agonist-3 Molecular Characteristics and Functional Profile
Property | Value/Description | Significance |
---|---|---|
Chemical structure | Diamidobenzimidazole derivative | Enables high-affinity, non-competitive STING binding |
Molecular weight | 750.81 g/mol | Optimal for tissue penetration |
STING binding (pIC₅₀) | 9.5 | Superior to natural ligands (cGAMP pIC₅₀ ~6.5) |
Cellular activity (pEC₅₀) | 7.5 | Nanomolar potency in human cells |
Solubility | 41.67 mg/mL in DMSO | Amenable to formulation development |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7